molecular formula C14H21ClN4O2 B1392599 tert-Butyl (1-(2-chloropyrimidin-4-yl)piperidin-4-yl)carbamate CAS No. 596817-49-1

tert-Butyl (1-(2-chloropyrimidin-4-yl)piperidin-4-yl)carbamate

Cat. No. B1392599
M. Wt: 312.79 g/mol
InChI Key: IDPAGRMFQKXGMZ-UHFFFAOYSA-N
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Description

“tert-Butyl (1-(2-chloropyrimidin-4-yl)piperidin-4-yl)carbamate” is a chemical compound with the molecular formula C14H21ClN4O2 . It is also known by its CID number 50742435 .


Molecular Structure Analysis

The molecular structure of “tert-Butyl (1-(2-chloropyrimidin-4-yl)piperidin-4-yl)carbamate” can be represented by its InChI code: InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)19-12-8-10-18(11-9-12)16-7-6-15/h6-7,9,11-12H,8,10H2,1-3H3,(H,19,20) . The compound has a molecular weight of 312.795 Da .

Scientific Research Applications

Synthesis and Applications in Drug Development

  • Tert-butyl (1-(2-chloropyrimidin-4-yl)piperidin-4-yl)carbamate and its derivatives are important intermediates in the synthesis of various biologically active compounds. For instance, compound (1) synthesized from tert-butyl-4-hydroxypiperdine-1-carboxylate has been used in the development of crizotinib, a drug for treating lung cancer (Kong et al., 2016).

Role in Photoredox-Catalyzed Amination

  • This compound has been employed in photoredox-catalyzed amination processes. For example, it was used as a versatile amidyl-radical precursor in the synthesis of 3-aminochromones (Wang et al., 2022). This indicates its potential in facilitating complex chemical transformations.

Use in Crystal Structure Studies

  • The tert-butyl carbamate derivatives are also used in crystallography. Studies on molecules like tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate have contributed to understanding of hydrogen and halogen bonds in crystal structures (Baillargeon et al., 2017).

Intermediate in Nociceptin Antagonists Synthesis

  • This compound serves as an intermediate in the synthesis of nociceptin antagonists, highlighting its importance in the development of new pharmaceuticals (Jona et al., 2009).

Role in Histamine H4 Receptor Ligand Development

  • Research has shown its application in the synthesis of histamine H4 receptor ligands, demonstrating its utility in the development of treatments for inflammation and pain (Altenbach et al., 2008).

properties

IUPAC Name

tert-butyl N-[1-(2-chloropyrimidin-4-yl)piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)17-10-5-8-19(9-6-10)11-4-7-16-12(15)18-11/h4,7,10H,5-6,8-9H2,1-3H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDPAGRMFQKXGMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50678859
Record name tert-Butyl [1-(2-chloropyrimidin-4-yl)piperidin-4-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (1-(2-chloropyrimidin-4-yl)piperidin-4-yl)carbamate

CAS RN

596817-49-1
Record name tert-Butyl [1-(2-chloropyrimidin-4-yl)piperidin-4-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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